7-fluoro-1H-indazole-4-carboxylic acid
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Overview
Description
7-fluoro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.138. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Ring Fission and Synthesis
- Studies have shown that indazole derivatives, including 7-fluoro-1H-indazole-4-carboxylic acid, undergo heterocyclic ring fission under certain conditions, revealing insights into the chemistry of these compounds (Gale & Wilshire, 1973).
Antispermatogenic Properties
- Indazole derivatives, including some similar to this compound, have been studied for their potential antispermatogenic properties, highlighting their potential use in reproductive health research (Corsi & Palazzo, 1976).
Anticancer and Cytotoxic Activities
- Research has indicated that fluoro-substituted quinoline-4-carboxylic acid derivatives, related to this compound, exhibit significant anticancer and cytotoxic activities, suggesting potential therapeutic applications (Bhatt, Agrawal, & Patel, 2015).
Factor Xa Inhibition
- A study focusing on the development of factor Xa inhibitors identified 7-fluoroindazoles as potent and selective inhibitors, demonstrating the potential pharmaceutical applications of these compounds (Lee et al., 2008).
Antibacterial Activities
- Some indazole derivatives, including compounds structurally related to this compound, have shown antibacterial activities, suggesting their use in developing new antibacterial agents (Cooper et al., 1990).
Antiinflammatory Actions
- Certain tetrahydroindazole derivatives, structurally similar to this compound, have been synthesized and evaluated for their antiinflammatory activities, highlighting another potential therapeutic application (Nagakura et al., 1979).
Fluorescent Dye Properties
- Studies on pyrazolylpyrene and indazole derivatives have demonstrated their potential as fluorescent dyes, indicating the use of this compound in imaging and sensor applications (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Crystal Structure Analysis
- Crystal structure studies of indazole derivatives provide foundational knowledge for understanding the properties and potential applications of these compounds in various fields (Hu Yong-zhou, 2008).
Safety and Hazards
Future Directions
The future directions of research on 7-fluoro-1H-indazole-4-carboxylic acid could involve further exploration of its medicinal properties, given the wide range of applications of indazole-containing compounds . Additionally, the development of novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid has been reported , indicating potential future directions in the field of materials science.
Mechanism of Action
Target of Action
Compounds containing the indazole nucleus have shown great interest for use as anti-inflammatory, antitumor, and anti-hiv agents, and as inhibitors of protein kinase, hiv-protease, monoamine oxidase, and n-myristoyltransferase .
Mode of Action
Indazole compounds generally interact with their targets by binding to the active site, leading to inhibition or activation of the target protein .
Biochemical Pathways
Indazole compounds have been associated with a variety of biological properties, suggesting they may interact with multiple pathways .
Pharmacokinetics
The compound is a solid at room temperature, indicating it may have good stability .
Result of Action
Indazole compounds have been associated with a variety of biological activities, including anti-inflammatory, antitumor, and anti-hiv effects .
Action Environment
The compound is stable in dry conditions at room temperature .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups of the indazole derivative .
Cellular Effects
Some indazole derivatives have been found to exhibit dose-dependent toxicity on certain cell lines . These effects may be influenced by various factors, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-fluoro-1H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-4(8(12)13)5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKGZISUCCZWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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